

Technical Guide: 1-Chlorobenzothieno[3,2-c]pyridine Scaffolds

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Compound of Interest

Compound Name: *1-Chloro[1]benzothieno[3,2-c]pyridine*

Cat. No.: *B327365*

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Part 1: Chemical Identity & Core Specification[1]

The molecule 1-Chlorobenzothieno[3,2-c]pyridine is a fused tricyclic heteroaromatic system. It serves as a critical electrophilic intermediate for generating libraries of bioactive compounds, particularly in the development of kinase inhibitors and GPCR modulators where it acts as a bioisostere of 1-chloroisoquinoline or phenanthridine.

Identification Data

Parameter	Specification
Chemical Name	1-Chlorobenzothieno[3,2-c]pyridine
Synonyms	1-Chloro[1]benzothieno[3,2-c]pyridine; 1-Chlorobenzo[4,5]thieno[3,2-c]pyridine
CAS Number	29064-52-6
Molecular Formula	C ₁₁ H ₆ ClNS
Molecular Weight	219.69 g/mol
SMILES	<chem>C1C1=NC=CC2=C1C3=CC=CC=C3S2</chem>
Core Geometry	Planar, aromatic tricyclic system

Structural Context

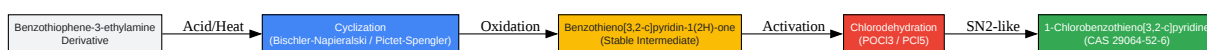
The scaffold features a benzene ring fused to a thiophene, which is in turn fused to a pyridine ring. The "1-chloro" designation locates the halogen at the carbon atom adjacent to the pyridine nitrogen (the

-position), rendering it highly reactive toward nucleophilic attack due to the electron-deficient nature of the pyridine ring.

Part 2: Synthesis & Production Protocols

The synthesis of 1-chlorobenzothieno[3,2-c]pyridine is rarely a single-step process. It is most reliably accessed via the chlorodehydration of its stable lactam precursor, benzothieno[3,2-c]pyridin-1(2H)-one.

Synthetic Pathway Visualization



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Caption: Synthetic workflow converting acyclic/bicyclic precursors into the reactive 1-chloro tricyclic scaffold.

Detailed Protocol: Chlorination of the Lactam

Objective: Conversion of benzothieno[3,2-c]pyridin-1(2H)-one to 1-chlorobenzothieno[3,2-c]pyridine.

Reagents:

- Substrate: Benzothieno[3,2-c]pyridin-1(2H)-one (1.0 equiv)
- Reagent: Phosphorus Oxychloride (POCl_3) (5.0 – 10.0 equiv)
- Catalyst (Optional): DMF (cat.)
- Solvent: Neat or Toluene

Step-by-Step Methodology:

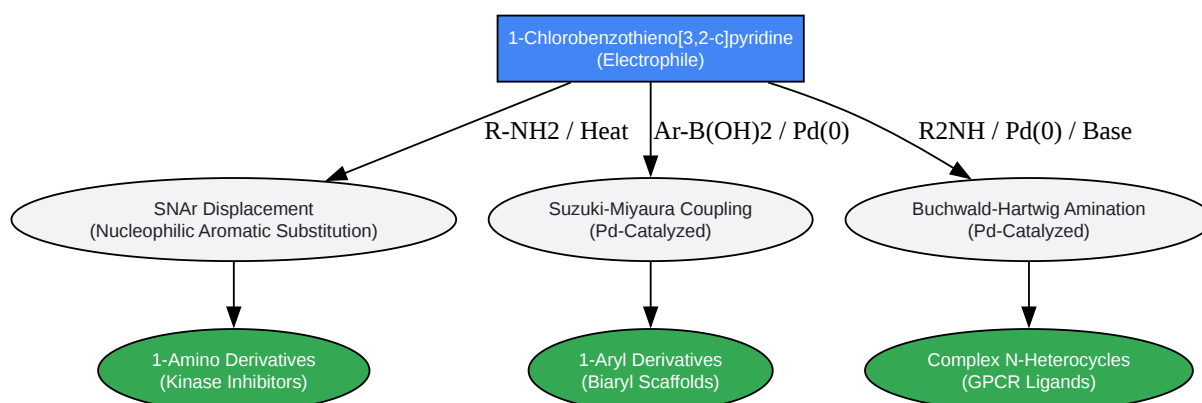
- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl_2), suspend the lactam substrate in neat POCl_3 . Note: If solubility is poor, anhydrous toluene can be used as a co-solvent.
- Activation: Add 2-3 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
- Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The suspension should clear as the chloro-imidate species forms.
- Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Remove excess POCl_3 under reduced pressure (rotary evaporator with a caustic trap). Pour the residue slowly onto crushed ice/water with vigorous stirring to decompose residual phosphoryl chlorides.
- Neutralization: Adjust the pH to ~8 using saturated NaHCO_3 or 1M NaOH.

- Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).[1] Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.[1]
- Purification: The crude 1-chloro derivative is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO_2 , Hexanes/EtOAc gradient).

Part 3: Reactivity & Derivatization

The C1-position of the benzothieno[3,2-c]pyridine scaffold is an electrophilic "hotspot." The electron-withdrawing nitrogen atom activates the adjacent chlorine, facilitating displacement reactions.

Divergent Synthesis Map



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Caption: Divergent reactivity profile showing primary functionalization pathways at the C1 position.

Key Reaction Types[4]

A. Nucleophilic Aromatic Substitution (SNAr)

- Mechanism: Addition-Elimination.

- Conditions: Primary or secondary amines, alcohol solvents (EtOH, iPrOH), heat (80–120°C), or microwave irradiation.
- Utility: Rapidly generates libraries of amino-substituted derivatives for SAR (Structure-Activity Relationship) studies.

B. Palladium-Catalyzed Cross-Couplings

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
 - Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.
- Buchwald-Hartwig: Coupling with sterically hindered amines or amides.
 - Catalyst System: Pd₂dba₃, Xantphos or BINAP, Cs₂CO₃, Toluene.

Part 4: Pharmacological Applications[3][5]

The benzothieno[3,2-c]pyridine scaffold is a bioisostere of phenanthridine and isoquinoline. Its planar, tricyclic nature allows it to intercalate into DNA or bind into narrow hydrophobic pockets of enzymes.

Therapeutic Area	Mechanism of Action	Relevance of Scaffold
Oncology	CYP17 Inhibitors	The pyridine nitrogen coordinates with the heme iron of the CYP17 enzyme (similar to Abiraterone), inhibiting androgen synthesis in prostate cancer models [1].
Oncology	Smoothened (Smo) Antagonists	Derivatives of the tetrahydro-precursor have shown efficacy in inhibiting the Hedgehog signaling pathway [2].[2]
Anti-infective	DNA Intercalation	The planar tricyclic core mimics acridines, allowing for potential antiviral or antibacterial activity via nucleic acid binding.

References

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Sources

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- 2. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
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